GSK199

説明

特性

IUPAC Name |

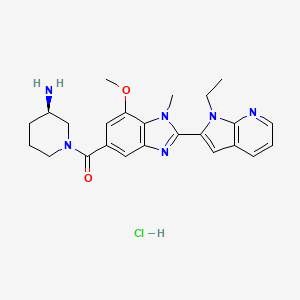

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMIOKDGHBYQE-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of GSK199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK199 is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on proteins such as histones.[1][2][3] This post-translational modification, known as citrullination or deimination, plays a critical role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs).[4][5] Dysregulation of PAD4 activity has been implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis, cardiovascular diseases, and certain cancers.[1][6] this compound represents a significant tool for studying the biological functions of PAD4 and holds therapeutic potential for these conditions.[2][7]

This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Allosteric Inhibition of PAD4

This compound exhibits a novel mechanism of action by preferentially binding to an inactive, calcium-deficient conformation of the PAD4 enzyme.[2][8] This contrasts with other PAD inhibitors, such as the irreversible halo-acetamidine-based compounds, which tend to target the active, high-calcium state of the enzyme.[9] The binding of this compound is reversible, as confirmed by mass spectrometry and dialysis experiments.[9]

Crystallographic studies of the PAD4-GSK199 complex have elucidated the molecular basis of its inhibitory activity.[2][6][10][11] this compound binds to a reordered active site of PAD4, inducing significant conformational changes.[2][12] A key feature of this interaction is the ordering of a previously disordered loop (residues 633-645) into a β-hairpin structure.[4][12] This newly formed structure packs over the inhibitor, with hydrophobic residues Phe634 and Val643 stabilizing the complex.[12]

The primary amine of this compound forms a critical salt bridge with Asp473 in the PAD4 active site.[12] Furthermore, the ethyl group of this compound occupies a small hydrophobic pocket, and modifications to this group can enhance binding affinity.[12] Computational studies, including molecular docking and Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis, have further detailed the binding energetics, highlighting a significant negative binding free energy for the PAD4-GSK199 complex.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with PAD4.

| Parameter | Value | Conditions | Reference |

| IC50 | 200 nM | In the absence of calcium | [9][13] |

| 1 µM | In the presence of 2 mM calcium | [9] | |

| Binding Free Energy | -11.339 kcal/mol | MMPBSA analysis | [1][7] |

| Docking Score | -10.6 kcal/mol | Molecular docking | [1][7] |

| Inhibition of PAD4 | >90% at ≥ 8 µM | Dose-dependent inhibition | [8] |

Signaling Pathway and Biological Effects

PAD4 is a key enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of decondensed chromatin decorated with granular proteins, which ensnares and kills pathogens.[4] By citrullinating histones, PAD4 facilitates chromatin decondensation, a critical step in NET formation.[4] this compound, by inhibiting PAD4, effectively blocks histone citrullination and subsequent NET formation in both mouse and human neutrophils.[5][9]

The inhibition of PAD4 by this compound has also been shown to be sufficient for the amelioration of collagen-induced arthritis (CIA) in a murine model.[2] Treatment with this compound led to reduced paw inflammation, joint destruction, and decreased deposition of complement C3 in the joints.[2][5] Interestingly, while this compound did not significantly alter total citrulline levels in the joints or serum, it did reduce the reactivity of a subset of autoantibodies against citrullinated and non-citrullinated joint peptides.[2]

Below is a diagram illustrating the signaling pathway leading to NET formation and the inhibitory action of this compound.

Caption: this compound inhibits PAD4, preventing NET formation.

Experimental Protocols

In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)

This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia during the citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE).[9]

-

Reagents and Buffers:

-

Recombinant human PAD4 enzyme.

-

Substrate: Benzoyl-arginine ethyl ester (BAEE).

-

Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM DTT.

-

Calcium Chloride (CaCl2) solution.

-

This compound stock solution (in DMSO).

-

Ammonia detection reagent.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the PAD4 enzyme to the assay buffer containing varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the BAEE substrate and CaCl2 (to a final concentration of, for example, 0.2 mM).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction and measure the amount of ammonia produced using a suitable detection method (e.g., colorimetric or fluorometric).

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Neutrophil Extracellular Trap (NET) Formation Assay

This immunofluorescence-based assay visualizes and quantifies NET formation in isolated neutrophils.[9]

-

Reagents and Buffers:

-

Isolated human or mouse neutrophils.

-

Cell culture medium (e.g., RPMI).

-

NET-inducing stimulus (e.g., ionomycin, PMA, or bacteria).

-

This compound stock solution (in DMSO).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against citrullinated histone H3 (anti-H3Cit).

-

Fluorescently labeled secondary antibody.

-

DNA counterstain (e.g., Hoechst 33342).

-

-

Procedure:

-

Seed isolated neutrophils onto coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the neutrophils with a NET-inducing agent for 3-4 hours.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-H3Cit antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with Hoechst.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of NET-forming cells (identified by decondensed, H3Cit-positive DNA) in multiple fields of view.

-

Below is a diagram outlining the experimental workflow for the NET formation assay.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4X8G: Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with this compound [ncbi.nlm.nih.gov]

- 11. 4x8g - Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Role of GSK199 in Advancing Citrullination Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK199, a potent and selective inhibitor of Protein Arginine Deiminase 4 (PAD4). It details the critical role of this small molecule in the study of citrullination, a post-translational modification implicated in various physiological and pathological processes, including autoimmune diseases and cancer. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts targeting protein citrullination.

Introduction to Citrullination and PAD Enzymes

Citrullination is the conversion of an arginine residue in a protein to a citrulline residue. This post-translational modification is catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs). The conversion of a positively charged arginine to a neutral citrulline can lead to significant changes in protein structure and function, impacting processes such as gene regulation, signal transduction, and the formation of neutrophil extracellular traps (NETs).

The PAD enzyme family in humans consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD2 and PAD4 being the most extensively studied in the context of inflammation and autoimmunity. Dysregulated PAD activity, particularly PAD4, has been linked to the pathogenesis of diseases like rheumatoid arthritis, lupus, and certain cancers.

This compound: A Selective PAD4 Inhibitor

This compound is a reversible and selective small-molecule inhibitor of PAD4.[1][2] It exhibits its inhibitory effect by preferentially binding to the low-calcium conformation of the enzyme, a novel mechanism of action that contributes to its selectivity.[3] This specificity makes this compound an invaluable tool for dissecting the specific roles of PAD4 in complex biological systems, distinguishing its functions from those of other PAD isoforms.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound against PAD4

| Assay Type | Calcium Concentration | IC50 (nM) | Reference(s) |

| Fluorescence Polarization | 0 mM | 200 | [2] |

| Ammonia Release | 0.2 mM | 250 | [3] |

| Ammonia Release | 2 mM | 1000 | [3] |

Table 2: Selectivity of this compound for PAD4 over other PAD Isoforms

| PAD Isoform | Fold Selectivity over PAD4 | Reference(s) |

| PAD1 | >35-fold | [3] |

| PAD2 | >35-fold | [3] |

| PAD3 | >35-fold | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Reference(s) |

| Cmax | - | 11.4 µM (at 2h, 30 mg/kg s.c.) | [4] |

| Tmax | - | 2 h (s.c.) | [4] |

| Clearance (Cl) | 25.0 mL/min/kg | - | [5][6] |

| Volume of Distribution (Vd) | 3.40 L/kg | - | [5][6] |

| Half-life (t1/2) | - | - | [7] |

Key Signaling Pathways Involving PAD4 and Citrullination

This compound is instrumental in elucidating the role of PAD4-mediated citrullination in various signaling pathways. Two of the most prominent are the formation of Neutrophil Extracellular Traps (NETosis) and the regulation of gene expression through histone modification.

PAD4 in NETosis

NETosis is a unique form of neutrophil cell death characterized by the release of decondensed chromatin, forming a web-like structure that traps and kills pathogens.[8] PAD4 plays a crucial role in this process by citrullinating histones, which neutralizes their positive charge and leads to chromatin decondensation.[9]

PAD4-Mediated Histone Citrullination and Gene Regulation

PAD4 can also citrullinate histone tails, which can alter chromatin structure and influence gene expression.[10][11] This modification can either repress or activate transcription depending on the specific arginine residue that is citrullinated and the surrounding epigenetic landscape.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study citrullination.

In Vitro PAD4 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on PAD4. The assay is based on the detection of citrulline produced from a substrate.[12][13][14]

Materials:

-

Recombinant human PAD4 enzyme

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD4 substrate

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)

-

COLDER (Colorimetric Determination of Citrulline) Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant PAD4 to each well.

-

Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells and pre-incubate for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the BAEE substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Add the COLDER reagent to each well.

-

Incubate the plate at 95°C for 30 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Histone Citrullination

This protocol outlines the detection of citrullinated histones in cells treated with this compound, providing a method to assess the inhibitor's efficacy in a cellular context.[15][16]

Materials:

-

Cell line of interest (e.g., neutrophils, HEK293T cells overexpressing PAD4)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against citrullinated histone H3 (e.g., anti-H3Cit)

-

Primary antibody for a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Induce citrullination if necessary (e.g., using a calcium ionophore like ionomycin).[17]

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Murine Model of Collagen-Induced Arthritis

This protocol describes the use of this compound in a mouse model of collagen-induced arthritis (CIA), a common model for studying rheumatoid arthritis.[4][18][19][20][21]

Materials:

-

DBA/1J mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Acclimate male DBA/1J mice (8-10 weeks old) for at least one week.

-

On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

-

Begin daily administration of this compound (e.g., 30 mg/kg, subcutaneously) or vehicle control.[18]

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.

-

From day 21 onwards, monitor the mice daily for the onset and severity of arthritis using a clinical scoring system.

-

At the end of the study (e.g., day 35), euthanize the mice and collect blood for serum analysis and hind paws for histological examination.

-

Analyze serum for levels of citrullinated proteins and anti-collagen antibodies.

-

Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.

Conclusion

This compound has emerged as a pivotal research tool for investigating the biological roles of PAD4-mediated citrullination. Its high selectivity and well-characterized properties enable researchers to probe the specific contributions of PAD4 in health and disease with a high degree of confidence. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting PAD4 and to advance our understanding of the complex processes governed by protein citrullination.

References

- 1. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 9. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]

- 14. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Histone H3 Antibody (A16702) | Antibodies.com [antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. maokangbio.com [maokangbio.com]

GSK199: A Technical Guide to its Inhibition of Neutrophil Extracellular Trap Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. While essential for innate immunity, excessive NET formation (NETosis) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, thrombosis, and sepsis.[1][2] A key enzyme in the process of NET formation is Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation—a critical step for NET release.[2][3]

GSK199 is a potent, selective, and reversible inhibitor of PAD4.[4][5] By targeting PAD4, this compound effectively blocks histone citrullination and subsequently disrupts the formation of NETs.[1][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on NET formation, and detailed experimental protocols for its study.

Quantitative Data on this compound's Potency and Efficacy

The inhibitory activity of this compound on PAD4 and its subsequent effect on NET formation have been quantified in various assays. The data below is summarized from key studies to provide a clear comparison.

Table 1: Biochemical Potency of this compound Against PAD4

| Assay Type | Condition | IC50 (nM) | Reference |

| Fluorescence Polarization (FP) | 0 mM CaCl2 | 200 | [1] |

| Fluorescence Polarization (FP) | 2 mM CaCl2 | 1000 | [1] |

| NH3 Release Assay | 0.2 mM Calcium | 250 | [1] |

Table 2: Inhibition of NET Formation by this compound in Neutrophils

| Cell Type | Stimulus | This compound Concentration | Outcome Measure | Inhibition | Reference |

| Mouse Neutrophils | Ionomycin | 10 µM | Histone H3 Citrullination | Marked reduction | [1] |

| Mouse Neutrophils | Ionomycin | 10 µM | NET formation | Marked reduction | [1] |

| Human Neutrophils | S. aureus | Not specified | Diffused NETs | Less marked than GSK484 | [1] |

Mechanism of Action: Inhibition of PAD4-Mediated NETosis

This compound exerts its inhibitory effect by binding to a calcium-deficient, inactive conformation of the PAD4 enzyme.[1][5] This binding induces a conformational change in the enzyme's active site, particularly ordering residues 633-645 into a β-hairpin structure that sterically hinders substrate access.[1] This mechanism is distinct from irreversible PAD inhibitors which typically target the calcium-bound, active form of the enzyme.[1]

The signaling pathway leading to PAD4-dependent NET formation and the point of intervention by this compound is illustrated below.

Caption: Signaling pathway of PAD4-dependent NET formation and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on NET formation. Below are protocols for key experiments cited in the literature.

Isolation of Human and Murine Neutrophils

-

Human Neutrophils: Human neutrophils are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™ or Ficoll-Paque™). The neutrophil-rich layer is collected, and red blood cells are lysed using a hypotonic solution. The resulting cell population should be of high purity (>95% neutrophils).

-

Murine Neutrophils: Murine neutrophils are typically isolated from the bone marrow of mice. Bone marrow cells are flushed from the femurs and tibias, and neutrophils are isolated using a discontinuous Percoll gradient.

In Vitro NET Formation Assay

This workflow outlines the key steps to induce and quantify NET formation in the presence of this compound.

Caption: Experimental workflow for in vitro NET formation assay.

Quantification of NETs and Histone Citrullination

-

Immunofluorescence Microscopy: This is a common method to visualize and quantify NETs. After the in vitro assay, cells are fixed and stained with antibodies against NET components, such as anti-citrullinated histone H3 (H3Cit) and anti-myeloperoxidase (MPO). DNA is counterstained with a fluorescent dye like Hoechst 33342. NETs are identified by the colocalization of these markers and the presence of decondensed, extracellular DNA. Quantification can be performed by counting the number of NET-forming cells as a percentage of the total number of cells.[1]

-

ELISA-based Assays: Cell-free DNA, MPO-DNA complexes, or citrullinated histones in the supernatant of activated neutrophils can be quantified using enzyme-linked immunosorbent assays (ELISAs). This provides a more high-throughput method for quantifying NET release.

-

Western Blotting: To specifically assess the inhibition of histone citrullination, cell lysates can be analyzed by Western blotting using an antibody specific for citrullinated histone H3.[1]

Conclusion

This compound is a valuable research tool for studying the role of PAD4 and NET formation in health and disease. Its selective and reversible inhibition of PAD4 provides a specific means to dissect the PAD4-dependent NETosis pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of PAD4 inhibition in NET-driven pathologies. Further research into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these findings into clinical applications.

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating Autoimmune Diseases with GSK199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK199 is a potent, selective, and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various autoimmune diseases, most notably rheumatoid arthritis (RA). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects in preclinical models of autoimmune disease. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of PAD4 inhibition as a therapeutic strategy.

Core Mechanism of Action

This compound functions as a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on various proteins, a post-translational modification known as citrullination or deimination.[1] In autoimmune diseases like rheumatoid arthritis, aberrant citrullination is believed to contribute to a break in self-tolerance, leading to the production of anti-citrullinated protein antibodies (ACPAs) and subsequent inflammation and joint damage.[1] this compound operates through a novel mechanism by binding preferentially to an inactive, calcium-deficient conformation of the PAD4 enzyme.[1][2] This binding prevents the conformational changes required for enzymatic activity.[1]

By inhibiting PAD4, this compound interferes with key pathological processes in autoimmunity, including the formation of neutrophil extracellular traps (NETs) and the deposition of complement components.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Condition | Reference |

| IC50 | 200 nM | In the absence of calcium | [3] |

| IC50 | 1 µM | In the presence of 2 mM calcium | [3] |

Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

Histological scores were evaluated on a scale of 0-5 for inflammation, pannus formation, and cartilage/bone damage, and 0-3 for complement C3 deposition.[4]

| Treatment Group | Synovial Inflammation Score (Mean) | Pannus Formation Score (Mean) | Cartilage Damage Score (Mean) | Bone Damage Score (Mean) | Complement C3 Deposition Score (Synovium, Mean) | Complement C3 Deposition Score (Cartilage, Mean) | Reference |

| Vehicle (Saline) | ~3.5 | ~3.0 | ~3.0 | ~3.0 | ~2.0 | ~1.8 | [4] |

| This compound (10 mg/kg q.d.) | ~2.5 | Not significantly reduced | Not significantly reduced | ~2.0 | ~1.0 | ~0.8 | [4] |

| This compound (30 mg/kg q.d.) | ~2.0 | ~2.0 | ~2.0 | ~1.8 | ~1.0 | ~0.5 | [4] |

| This compound (30 mg/kg b.i.d.) | ~1.8 | ~1.5 | ~1.5 | ~1.5 | ~0.8 | ~0.5 | [4] |

* Indicates a statistically significant reduction compared to the vehicle control group (P < 0.05).[4]

Key Signaling Pathways and Experimental Workflows

Mechanism of this compound Action on PAD4

This compound targets the PAD4 enzyme, preventing the citrullination of proteins, a key step in the pathogenesis of some autoimmune diseases.

Caption: this compound selectively binds to the inactive form of PAD4, preventing its activation and subsequent protein citrullination.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

A crucial mechanism by which this compound is thought to ameliorate autoimmune inflammation is through the inhibition of NETosis.[2] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can expose citrullinated autoantigens and promote inflammation.[5]

Caption: this compound inhibits PAD4 activation in neutrophils, preventing histone citrullination and the subsequent formation of NETs.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic candidates like this compound.[1]

Caption: A typical workflow for evaluating this compound in the murine collagen-induced arthritis model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for inducing and evaluating arthritis in mice, as commonly used in studies investigating this compound.[1][6]

1. Animals:

-

Male DBA/1J mice, 8-10 weeks old.

2. Reagents:

-

Bovine type II collagen (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Anesthetic (e.g., isoflurane).

3. Procedure:

-

Primary Immunization (Day 0):

-

Emulsify bovine type II collagen with an equal volume of CFA.

-

Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen with an equal volume of IFA.

-

Anesthetize mice and inject 100 µL of the emulsion intradermally at a site distant from the primary injection.

-

-

Treatment:

-

Administer this compound or vehicle daily via oral gavage, starting from Day 0 or at the onset of disease, until the end of the study.

-

-

Clinical Assessment:

-

From Day 21 onwards, score mice for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.

-

-

Endpoint Analysis (Day 35):

-

Euthanize mice and collect hind paws for histological analysis.

-

Collect blood for serological analysis of autoantibodies.

-

4. Histological Analysis:

-

Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section and stain with hematoxylin and eosin (H&E).

-

Score sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5.

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes a method to induce and quantify NET formation in vitro and to assess the inhibitory effect of this compound.[2][7]

1. Reagents:

-

Human neutrophils isolated from healthy donors.

-

RPMI 1640 medium.

-

Phorbol 12-myristate 13-acetate (PMA) or ionomycin as a NET-inducing agent.

-

This compound dissolved in DMSO.

-

DNA-binding dye (e.g., Sytox Green) or antibodies for immunofluorescence (e.g., anti-citrullinated histone H3, anti-myeloperoxidase).

2. Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

-

Cell Plating:

-

Resuspend isolated neutrophils in RPMI 1640 and seed in a multi-well plate (e.g., 96-well) at a density of 2 x 10^5 cells/well.

-

-

Inhibitor Treatment:

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

-

NET Induction:

-

Add PMA (e.g., 100 nM) or ionomycin (e.g., 4 µM) to the wells to induce NET formation.

-

Incubate for 2-4 hours at 37°C.

-

-

Quantification:

-

Fluorometric Assay: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. Measure fluorescence intensity using a plate reader. An increase in fluorescence indicates NET formation.

-

Immunofluorescence Microscopy: Fix the cells with paraformaldehyde, permeabilize, and stain with antibodies against NET components (e.g., citrullinated histone H3) and a DNA counterstain (e.g., DAPI). Capture images using a fluorescence microscope and quantify the area of NETs.

-

Conclusion

This compound represents a valuable research tool for investigating the role of PAD4 in autoimmune diseases. Its selectivity and demonstrated efficacy in preclinical models, particularly in reducing joint inflammation and damage in the CIA model, underscore the therapeutic potential of PAD4 inhibition. The methodologies and data presented in this guide are intended to facilitate further research into the mechanisms of PAD4-mediated pathology and the development of novel therapies for autoimmune disorders.

References

- 1. One moment, please... [chondrex.com]

- 2. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inflathrace.gr [inflathrace.gr]

GSK199: A Technical Guide to its Preclinical Evaluation in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key pathological process in RA is the citrullination of self-proteins, catalyzed by peptidylarginine deiminases (PADs), which leads to the generation of autoantigens and the subsequent production of anti-citrullinated protein antibodies (ACPAs). PAD4, in particular, is highly expressed in the synovium of RA patients and is considered a critical mediator of the disease. GSK199 is a potent and selective inhibitor of PAD4, and its therapeutic potential in RA has been investigated in preclinical models. This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. The global R&D status for this compound is currently listed as "Pending".[1] To date, this compound has not been approved for clinical trials in rheumatoid arthritis.[2]

Mechanism of Action

This compound is a reversible inhibitor of PAD4.[1] By selectively binding to and inhibiting the enzymatic activity of PAD4, this compound is hypothesized to ameliorate the pathology of rheumatoid arthritis through several mechanisms. The primary mechanism is the reduction of protein citrullination in the joints, thereby decreasing the load of neo-antigens that can trigger an autoimmune response. Furthermore, PAD4 is implicated in the formation of neutrophil extracellular traps (NETs), a process known as NETosis, which is a source of citrullinated autoantigens and pro-inflammatory mediators in RA.[2] Inhibition of PAD4 by this compound has been shown to diminish the formation of NETs in vivo.[2]

Preclinical Efficacy in a Murine Model of Rheumatoid Arthritis

The primary evaluation of this compound's efficacy in a model of rheumatoid arthritis was conducted using the collagen-induced arthritis (CIA) model in DBA/1J mice. This model shares many pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Willis et al. (2017), which evaluated the prophylactic administration of this compound in the CIA model.[3]

Table 1: Effect of this compound on Clinical Disease Activity [3]

| Treatment Group | Mean Clinical Score (Day 35) | % Reduction vs. Vehicle | Statistical Significance (vs. Vehicle) |

| Vehicle (Saline) | 7.5 ± 0.8 | - | - |

| Dexamethasone (0.25 mg/kg, q.d.) | 1.2 ± 0.5 | 84% | P < 0.05 |

| This compound (10 mg/kg, q.d.) | 5.5 ± 0.7 | 27% | Not Significant |

| This compound (30 mg/kg, q.d.) | 4.2 ± 0.6 | 44% | P < 0.05 |

| This compound (30 mg/kg, b.i.d.) | 3.8 ± 0.7 | 49% | P < 0.05 |

Data are represented as mean ± SEM. q.d. = once daily; b.i.d. = twice daily.

Table 2: Histopathological Assessment of Joint Damage (Day 35) [3]

| Treatment Group | Synovial Inflammation Score | Pannus Formation Score | Cartilage Damage Score | Bone Damage Score |

| Vehicle (Saline) | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.4 ± 0.3 | 2.6 ± 0.3 |

| Dexamethasone (0.25 mg/kg, q.d.) | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.6 ± 0.2 | 0.5 ± 0.2 |

| This compound (10 mg/kg, q.d.) | 1.8 ± 0.3 | 1.9 ± 0.3 | 1.8 ± 0.3 | 1.7 ± 0.3 |

| This compound (30 mg/kg, q.d.) | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.5 ± 0.3 | 1.4 ± 0.3 |

| This compound (30 mg/kg, b.i.d.) | 1.3 ± 0.3 | 1.4 ± 0.3 | 1.3 ± 0.3 | 1.2 ± 0.3 |

Data are represented as mean ± SEM. Scores are on a scale of 0-4. *P < 0.05 compared to vehicle.

Table 3: Effect of this compound on Complement C3 Deposition in Joints (Day 35) [3]

| Treatment Group | C3 Deposition in Synovium (% Area) | C3 Deposition in Cartilage (% Area) |

| Vehicle (Saline) | 15.2 ± 2.5 | 12.5 ± 2.1 |

| Dexamethasone (0.25 mg/kg, q.d.) | 2.1 ± 0.8 | 1.8 ± 0.7 |

| This compound (10 mg/kg, q.d.) | 6.5 ± 1.5 | 5.2 ± 1.2 |

| This compound (30 mg/kg, q.d.) | 4.8 ± 1.2 | 3.9 ± 1.0 |

| This compound (30 mg/kg, b.i.d.) | 2.5 ± 0.9 | 2.1 ± 0.8 |

Data are represented as mean ± SEM. *P < 0.05 compared to vehicle.

Table 4: Effect of this compound on Serum and Joint Citrulline Levels (Day 35) [3]

| Treatment Group | Synovial Citrulline (nmol/mg protein) | Serum Citrulline (µM) |

| Wild-Type (No Disease) | 1.5 ± 0.3 | 35 ± 5 |

| Vehicle (Saline) | 4.8 ± 0.7 | 62 ± 8 |

| Dexamethasone (0.25 mg/kg, q.d.) | 2.1 ± 0.5 | 41 ± 6 |

| This compound (10 mg/kg, q.d.) | 4.5 ± 0.6 | 58 ± 7 |

| This compound (30 mg/kg, q.d.) | 4.2 ± 0.5 | 55 ± 6 |

| This compound (30 mg/kg, b.i.d.) | 4.0 ± 0.6 | 53 ± 6 |

Data are represented as mean ± SEM. *P < 0.05 compared to vehicle.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol is based on the methodology described by Willis et al. (2017) and standard CIA protocols.

-

Animals: Male DBA/1J mice, 8-10 weeks of age.

-

Immunization:

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

-

On day 0, administer a 100 µl intradermal injection of the emulsion at the base of the tail.

-

On day 21, administer a booster injection of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA) via a 100 µl intradermal injection at a site distant from the primary injection.

-

-

Treatment:

-

This compound was administered daily by oral gavage starting from day 0 until day 34.

-

Vehicle control (saline) and a positive control (dexamethasone, 0.25 mg/kg) were administered on the same schedule.

-

-

Clinical Assessment:

-

From day 21 to day 35, mice were monitored daily for signs of arthritis.

-

Each paw was scored on a scale of 0-3:

-

0 = Normal

-

1 = Mild swelling and/or erythema of a single joint

-

2 = Moderate swelling and erythema of multiple joints

-

3 = Severe swelling and erythema of the entire paw, with loss of function

-

-

The maximum clinical score per mouse was 12.

-

Histopathological Analysis

-

Sample Collection: At day 35, mice were euthanized, and hind paws were collected, fixed in 10% neutral buffered formalin, and decalcified in 10% EDTA.

-

Processing and Staining: Tissues were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and toluidine blue for cartilage proteoglycans.

-

Scoring: Stained sections were scored by a blinded observer on a scale of 0-4 for the following parameters:

-

Synovial Inflammation: Based on the infiltration of inflammatory cells into the synovium.

-

Pannus Formation: Based on the extent of synovial proliferation and invasion into the joint space.

-

Cartilage Damage: Based on the loss of proteoglycan staining and chondrocyte death.

-

Bone Erosion: Based on the extent of bone resorption at the cartilage-bone interface.

-

Immunohistochemistry for Complement C3 Deposition

-

Sample Preparation: Paraffin-embedded sections were deparaffinized and rehydrated.

-

Antigen Retrieval: Performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Staining:

-

Sections were blocked with 5% goat serum.

-

Incubated with a primary antibody against mouse C3.

-

Incubated with a biotinylated secondary antibody.

-

Developed using a streptavidin-horseradish peroxidase conjugate and a chromogen substrate.

-

-

Quantification: The percentage of the synovial and cartilage area with positive C3 staining was quantified using image analysis software.

Synovial Autoantibody Proteomic Array

While the precise composition of the array used in the primary study is not detailed, the general methodology for such an analysis is as follows:

-

Array Composition: A custom microarray or bead-based array containing a panel of peptides and proteins relevant to rheumatoid arthritis, including both native and citrullinated forms of known autoantigens (e.g., vimentin, fibrinogen, collagen type II).

-

Sample Preparation: Serum samples collected at day 35 were diluted in an appropriate buffer.

-

Assay Procedure:

-

The array was blocked to prevent non-specific binding.

-

Diluted serum samples were incubated with the array.

-

The array was washed to remove unbound antibodies.

-

A fluorescently labeled secondary antibody (e.g., anti-mouse IgG) was added to detect bound autoantibodies.

-

The array was washed again and then scanned to measure the fluorescence intensity for each peptide/protein.

-

-

Data Analysis:

-

Raw intensity data were normalized.

-

Significance Analysis of Microarrays (SAM) was used to identify statistically significant differences in autoantibody reactivity between treatment groups and the vehicle control. This method assigns a score to each peptide based on the change in reactivity relative to the standard deviation of repeated measurements.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for the evaluation of this compound in the collagen-induced arthritis model.

Caption: Proposed signaling pathways influenced by PAD4 and inhibited by this compound in rheumatoid arthritis.

Discussion and Future Directions

The preclinical data strongly suggest that selective inhibition of PAD4 with this compound is a viable therapeutic strategy for rheumatoid arthritis. Administration of this compound in the CIA model led to a significant reduction in clinical signs of arthritis, as well as a decrease in histological markers of joint damage, including synovial inflammation, pannus formation, and bone and cartilage erosion.[3]

Interestingly, while this compound effectively reduced joint inflammation and damage, it did not significantly alter the total levels of citrulline in the joints or serum.[3] This suggests that the therapeutic effect of this compound may not be solely dependent on a bulk reduction of citrullination, but rather on the inhibition of citrullination of specific, key proteins involved in the inflammatory cascade.

One of the key findings was the significant reduction in complement C3 deposition in the joints of this compound-treated mice.[3] The complement system is a critical driver of inflammation and tissue damage in RA. The mechanism by which PAD4 inhibition leads to reduced C3 deposition is an area of active investigation. One plausible hypothesis is that PADs can citrullinate complement regulatory proteins, such as C1-inhibitor, thereby impairing their function and leading to excessive complement activation. By inhibiting PAD4, this compound may preserve the function of these regulatory proteins, leading to better control of the complement cascade.

Furthermore, PAD4 has been implicated in the regulation of the NF-κB signaling pathway, a central regulator of inflammation. It has been suggested that PAD4 can citrullinate the p65 subunit of NF-κB, which may enhance its nuclear translocation and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Inhibition of PAD4 by this compound could therefore dampen the inflammatory response by modulating this key signaling pathway.

While this compound has demonstrated promising preclinical efficacy, its development for rheumatoid arthritis has not progressed to clinical trials. Other PAD4 inhibitors, such as JBI-589, have also shown efficacy in preclinical RA models and are being progressed towards IND-enabling studies.[4][5] The future of PAD4 inhibition in RA will likely depend on the development of compounds with optimal pharmacokinetic and pharmacodynamic properties, and a favorable safety profile for chronic administration in a patient population that is often on multiple medications. Further research is also needed to fully elucidate the downstream consequences of PAD4 inhibition and to identify potential biomarkers that could predict which patients are most likely to respond to this therapeutic approach.

References

- 1. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 3. Frontiers | Citrullination of C1-inhibitor as a mechanism of impaired complement regulation in rheumatoid arthritis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. IL-6-PAD4 axis in the earliest phase of arthritis in knock-in gp130F759 mice, a model for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The development and discovery of GSK199.

An In-depth Technical Guide to the Development and Discovery of GSK199, a Selective PAD4 Inhibitor

Introduction

This compound is a potent, selective, and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as some cancers.[1][2] The dysregulated activity of PAD4, which catalyzes the conversion of arginine to citrulline in proteins, is particularly associated with rheumatoid arthritis through the generation of citrullinated autoantigens and the formation of neutrophil extracellular traps (NETs).[3][4] This guide details the discovery, mechanism of action, and preclinical evaluation of this compound, providing researchers and drug development professionals with a comprehensive overview of its scientific foundation.

Discovery and Mechanism of Action

This compound was identified through the screening of a DNA-encoded library, followed by lead optimization.[5] It is a reversible inhibitor that uniquely binds to the low-calcium conformation of PAD4.[4][6] This allosteric inhibition mechanism contrasts with other PAD inhibitors, such as F-amidine and Cl-amidine, which are irreversible and preferentially bind to the calcium-bound, active form of the enzyme.[4]

Crystallographic studies have revealed that the binding of this compound to PAD4 induces a novel β-hairpin structure in a region of the enzyme that is disordered in the absence of calcium. This conformational change allows for hydrophobic residues to pack over the inhibitor, contributing to its binding affinity.[7] Molecular docking and simulation studies indicate that this compound binds at the PAD4 pocket via its "back door," with a notable binding free energy.[8][9]

Quantitative Data Summary

In Vitro Potency and Selectivity

| Parameter | Value | Conditions | Reference |

| IC50 (PAD4) | 200 nM | In the absence of calcium | [1][2][4][6][10][11] |

| IC50 (PAD4) | 1 µM | In the presence of 2 mM calcium | [4] |

| IC50 (Antiviral) | 0.6 µM | OC43-infected MRC-5 cells | [1] |

| Selectivity | >35-fold | Selective for PAD4 over PAD1-3 | |

| Binding Free Energy | -11.339 kcal/mol | Molecular Mechanics Poisson-Boltzmann | [8] |

| Docking Score | -10.6 kcal/mol | Molecular Docking | [8][9] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value | Route of Administration | Reference |

| Maximum Plasma Concentration (Cmax) | 1073 ng/mL | Oral | [12] |

| Time to Maximum Concentration (Tmax) | 1.0 h | Oral | [12] |

| Clearance (Cl) | 25.0 mL/min/kg | Intravenous | [12] |

| Volume of Distribution (Vd) | 3.40 L/kg | Intravenous | [12] |

In Vivo Efficacy in Murine Collagen-Induced Arthritis Model

| Dose | Effect | Reference |

| 10 mg/kg | Significant decrease in complement C3 deposition in synovium and cartilage. | [3][13] |

| 30 mg/kg (once daily) | Significant reduction in clinical disease activity, synovial inflammation, pannus formation, and damage to cartilage and bone. | [3][13] |

| 30 mg/kg (twice daily) | Similar efficacy to once-daily dosing in reducing clinical and histological markers of arthritis. | [14] |

Experimental Protocols

PAD4 Inhibition Assay (Ammonia Release Method)

This assay quantifies PAD4 activity by measuring the release of ammonia upon the deimination of a substrate.

-

Reagents and Buffers:

-

PAD Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.

-

PAD4 Enzyme: Diluted to 30 nM in Assay Buffer.

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).

-

This compound: Prepared in various concentrations in DMSO.

-

-

Procedure:

-

Add diluted PAD4 enzyme to wells of a microplate containing various concentrations of this compound or DMSO vehicle (final concentration of 0.8%).

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate the reaction for a specified time (e.g., 50 minutes).

-

Measure the amount of ammonia released using a fluorescent detection method. The fluorescence is analyzed with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[15][16]

-

Calculate IC50 values using a four-parameter logistic equation.[4]

-

Murine Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model for studying the pathology of rheumatoid arthritis.

-

Animals: DBA1/J mice are commonly used due to their high susceptibility to CIA.

-

Induction of Arthritis:

-

Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster (Day 21): Administer a second injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily, starting from the day of the first immunization.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor mice for signs of arthritis (e.g., paw swelling, redness, and joint rigidity) and score on a scale of 0-3 or 0-4.[14]

-

Histology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone damage.

-

Biomarkers: Collect serum and joint tissue to measure levels of citrullinated proteins, autoantibodies, and complement C3 deposition.[3][13][14]

-

Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs by neutrophils.

-

Neutrophil Isolation: Isolate neutrophils from human or mouse peripheral blood.

-

Cell Seeding: Seed isolated neutrophils in a multi-well plate.

-

Stimulation:

-

Treat neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).

-

In inhibitor-treated groups, pre-incubate neutrophils with this compound before adding the stimulus.

-

-

Quantification of NETs:

-

Immunofluorescence: Fix the cells and stain for NET components such as extracellular DNA (using a non-cell-permeable DNA dye like Sytox Orange), histone H3, and neutrophil elastase.[17]

-

Quantification of Extracellular DNA: Measure the fluorescence of a DNA-binding dye in the supernatant to quantify the amount of DNA released.

-

Microscopy: Visualize and quantify NET formation using fluorescence microscopy.

-

Visualizations

Signaling Pathway: PAD4-Mediated Citrullination and NETosis

Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.

Experimental Workflow: Discovery of this compound

Caption: A streamlined workflow for the discovery and development of this compound.

Logical Relationship: this compound Binding and Inhibition

Caption: this compound preferentially binds to the inactive, low-calcium state of PAD4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of this compound and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | PAD inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. This compound | PAD4 inhibitor | Probechem Biochemicals [probechem.com]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

GSK199: A Technical Guide to its Inhibition of Histone Citrullination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK199, a selective and reversible inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), and its effect on histone citrullination. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support research and development efforts in fields such as autoimmune diseases, inflammation, and oncology.

Core Concepts: Histone Citrullination and PAD4

Histone citrullination is a post-translational modification where positively charged arginine residues on histone tails are converted to the neutral amino acid citrulline. This process is catalyzed by the family of Peptidyl Arginine Deiminases (PADs). PAD4, in particular, is a calcium-dependent enzyme predominantly found in the nucleus of hematopoietic cells, especially neutrophils.

The conversion of arginine to citrulline neutralizes the positive charge on the histone tail, which is thought to weaken the electrostatic interactions between histones and DNA. This can lead to chromatin decondensation, a critical step in the formation of Neutrophil Extracellular Traps (NETs), and also plays a role in the regulation of gene expression. Dysregulation of PAD4 activity and subsequent hypercitrullination have been implicated in the pathogenesis of various diseases, including rheumatoid arthritis and certain cancers.

This compound: A Selective PAD4 Inhibitor

This compound is a potent, selective, and reversible small molecule inhibitor of PAD4.[1][2] Its mechanism of action involves binding to the low-calcium form of the enzyme, which is a novel inhibitory mechanism compared to irreversible inhibitors that preferentially target the calcium-bound, active conformation of PAD4.

Quantitative Inhibitor Profile

The inhibitory activity of this compound against PAD4 has been characterized in various biochemical assays. The half-maximal inhibitory concentration (IC50) is notably dependent on the calcium concentration, reflecting its preference for the calcium-deficient state of the enzyme.

| Assay Type | Target | IC50 (nM) | Calcium Concentration | Reference |

| Fluorescence Polarization (FP) Binding Assay | PAD4 | 200 | 0 mM | [1] |

| NH3 Release Inhibition Assay | PAD4 | 200 | Not Specified | [1] |

| Fluorescence Polarization (FP) Binding Assay | PAD4 | 1000 | 2 mM | [1] |

| PAD4-mediated citrullination | PAD4 | >90% inhibition at 8 µM | Not Specified | [2] |

| Viral Genome Production Inhibition | OC43-infected MRC-5 cells | 600 | Not Specified | [1] |

Selectivity Profile

This compound exhibits high selectivity for PAD4 over other PAD isoforms, which is a critical attribute for a targeted therapeutic.

| PAD Isoform | Inhibition | Reference |

| PAD1 | Negligible | [1] |

| PAD2 | Negligible | [1][2] |

| PAD3 | Negligible | [1] |

Effect on Histone Citrullination and NET Formation

This compound has been demonstrated to effectively inhibit histone H3 citrullination and the subsequent formation of NETs in cellular models.

Signaling Pathway of Histone Citrullination and its Inhibition by this compound

The following diagram illustrates the signaling pathway leading to histone citrullination by PAD4 and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PAD4 activity and histone citrullination.

In Vitro PAD4 Activity Assay (Ammonia Release Assay)

This assay measures the ammonia produced during the conversion of a substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), to citrulline by PAD4.

Materials:

-

Recombinant human PAD4

-

This compound

-

BAEE substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 50 mM NaCl, 2 mM DTT

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate (α-KG)

-

NADH

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-KG, NADH, and GDH.

-

Add this compound at various concentrations to the wells of the 96-well plate.

-

Add the PAD4 enzyme to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the BAEE substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction and determine the IC50 of this compound.

Cellular Histone H3 Citrullination ELISA

This enzyme-linked immunosorbent assay quantifies the level of citrullinated histone H3 in cell lysates or conditioned media.

Materials:

-

HL-60 cells or primary neutrophils

-

This compound

-

Cell stimulation agent (e.g., calcium ionophore A23187)

-

Lysis buffer

-

ELISA plate pre-coated with anti-histone H3 antibody

-

Detection antibody: Anti-citrullinated histone H3 (clone 11D3)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Culture and differentiate HL-60 cells or isolate primary neutrophils.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a calcium ionophore to induce histone citrullination.

-

Collect the cell lysates or conditioned media.

-

Add the samples to the wells of the pre-coated ELISA plate and incubate.

-

Wash the wells and add the anti-citrullinated histone H3 detection antibody.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Generate a standard curve to quantify the concentration of citrullinated histone H3.

Immunofluorescence for Histone H3 Citrullination

This method visualizes the localization and extent of histone H3 citrullination within cells.

Materials:

-

Cells grown on coverslips

-

This compound

-

Stimulation agent (e.g., PMA or ionomycin)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Anti-citrullinated histone H3

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound followed by a stimulant.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary antibody against citrullinated histone H3.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a cellular context.

References

Unraveling the Specificity of GSK199 for Low-Calcium PAD4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of GSK199, a potent and selective inhibitor, to the low-calcium conformation of Peptidylarginine Deiminase 4 (PAD4). Understanding this interaction is crucial for the development of targeted therapies for autoimmune diseases and cancers where PAD4 activity is dysregulated. This document details the quantitative binding data, experimental methodologies, and the structural basis for this compound's preferential affinity for the calcium-deficient state of the enzyme.

Core Findings: this compound's Preferential Binding to Low-Calcium PAD4

This compound is a reversible inhibitor that demonstrates significantly higher affinity for the low-calcium, or apo, form of PAD4.[1][2] This characteristic is central to its mechanism of action and selectivity. The enzyme's activity is tightly regulated by calcium ions, which induce conformational changes necessary for substrate binding and catalysis.[3][4][5] this compound exploits the calcium-free conformational state, effectively trapping the enzyme in an inactive form.[6]

Quantitative Analysis of this compound Binding to PAD4

The inhibitory potency of this compound against PAD4 has been quantified under varying calcium concentrations, highlighting its preference for the low-calcium state. The following table summarizes the key biochemical potency data.

| Assay Type | Calcium Concentration | Inhibitor | IC50 | Reference |

| Fluorescence Polarization (FP) Binding Assay | 0 mM | This compound | 200 nM | [7] |

| Fluorescence Polarization (FP) Binding Assay | 2 mM | This compound | 1 µM | [7] |

| NH3 Release Assay | 0.2 mM | This compound | - | [7] |

| Fluorescence Polarization (FP) Binding Assay | 0 mM | GSK484 (a more potent analog) | 50 nM | [7] |

| Fluorescence Polarization (FP) Binding Assay | 2 mM | GSK484 (a more potent analog) | 250 nM | [7] |

Structural Basis of Inhibition: A Novel Binding Mode

The crystal structure of the human PAD4 C645A mutant in complex with this compound (PDB ID: 4X8G) reveals the molecular details of this specific interaction in a low-calcium environment.[7][8][9] In the absence of calcium, a loop region comprising residues 633-645 is typically disordered.[7][10] However, the binding of this compound induces a significant conformational change, organizing this loop into a β-hairpin structure.[7][10]

This induced-fit mechanism allows for hydrophobic packing of Phe634 and Val643 from the newly formed β-hairpin onto the central part of the inhibitor.[7][10] This interaction is crucial for the high affinity and specificity of this compound for PAD4 over other PAD isoforms, as Phe634 is not conserved.[7] The ethyl group of this compound settles into a small hydrophobic pocket, and the primary amine of the inhibitor forms a critical salt bridge with Asp473, an interaction also observed with the natural substrate.[11]

The binding of this compound partially overlaps with the substrate-binding site, and the lack of full calcium occupancy in the crystal structure provides a structural explanation for the mixed mode of inhibition and the preference for the calcium-deficient enzyme.[7]

Signaling Pathway and Experimental Workflow

To visualize the context of PAD4 activation and the experimental approach to studying its inhibition, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound binding to low-calcium PAD4.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound to PAD4 in the presence and absence of calcium.

-

Objective: To measure the IC50 of this compound for PAD4.

-

Principle: A fluorescently labeled tracer molecule (e.g., GSK215, a fluorescent analog of the inhibitor series) binds to PAD4, resulting in a high polarization value. Unlabeled inhibitors compete for binding, displacing the tracer and causing a decrease in polarization.

-

Materials:

-

Full-length PAD4 protein.

-

Fluorescently labeled tracer (e.g., GSK215).

-

This compound.

-

Assay buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS.

-

Calcium chloride (CaCl₂) solution.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the PAD4 protein and the fluorescent tracer to each well.

-

For experiments with calcium, add CaCl₂ to the desired final concentration (e.g., 2 mM). For low-calcium conditions, no CaCl₂ is added.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

-

Ammonia (NH₃) Release Assay for Citrullination Activity

This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the conversion of arginine to citrulline.

-

Objective: To assess the inhibitory effect of this compound on PAD4's catalytic activity.

-

Principle: PAD4-mediated citrullination of a substrate like benzoyl-arginine ethyl ester (BAEE) releases ammonia, which can be quantified using a colorimetric or fluorometric method.

-

Materials:

-

PAD4 enzyme.

-

Substrate: Benzoyl-arginine ethyl ester (BAEE).

-

This compound.

-

Assay buffer: e.g., Tris-HCl buffer with DTT.

-

Ammonia detection reagent.

-

Calcium chloride (CaCl₂) solution (e.g., to a final concentration of 0.2 mM).

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the PAD4 enzyme and the desired concentration of CaCl₂.

-

Add the serially diluted this compound to the wells and pre-incubate.

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction at a specific time point.

-

Add the ammonia detection reagent and measure the absorbance or fluorescence to quantify the amount of ammonia produced.

-

Determine the concentration-dependent inhibition by this compound.[7]

-

X-ray Crystallography of the PAD4-GSK199 Complex

This technique provides high-resolution structural information about the inhibitor bound to the enzyme.

-

Objective: To determine the three-dimensional structure of this compound in complex with PAD4.

-

Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

-

Procedure:

-

Express and purify the human PAD4 C645A mutant. The C645A mutation prevents covalent modification and facilitates crystallization.

-

Incubate the purified PAD4 with an excess of this compound to form the complex.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead crystallization conditions to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using a known PAD4 structure as a search model.

-

Refine the atomic model against the experimental data and build the this compound molecule into the electron density.

-

Validate the final structure and deposit it in the Protein Data Bank (PDB ID: 4X8G).[7][8][9]

-

Mass Spectrometry and Dialysis for Reversibility Studies

These methods are used to confirm the non-covalent, reversible nature of this compound binding.

-

Objective: To determine if this compound binds to PAD4 reversibly.

-

Mass Spectrometry Procedure:

-

Incubate PAD4 with this compound.

-

Analyze the intact protein-inhibitor complex using mass spectrometry.

-

A mass shift corresponding to the non-covalent binding of this compound to PAD4 indicates a reversible interaction.[7]

-

-

Dialysis Procedure:

-

Incubate PAD4 with a high concentration of this compound.

-

Place the protein-inhibitor complex in a dialysis bag with a molecular weight cutoff that retains the protein but allows the small molecule inhibitor to pass through.

-

Dialyze against a large volume of buffer without the inhibitor.

-

After dialysis, assay the activity of the recovered PAD4. The restoration of enzyme activity indicates that the inhibitor has dissociated, confirming reversible binding.[7]

-

References

- 1. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]

- 5. researchgate.net [researchgate.net]